Ro 0437626

Descripción general

Descripción

- Ro 0437626 es un antagonista selectivo del receptor purinérgico que se dirige específicamente al receptor P2X1.

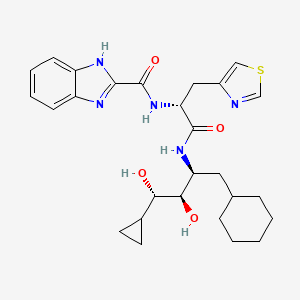

- Su estructura química se representa como C27H35N5O4S, con un peso molecular de 525,66 g/mol .

- El compuesto inhibe los receptores P2X1 con una IC50 de 3 μM, mostrando baja afinidad por los receptores P2X2, P2X3 y P2X2/3 (IC50 > 100 μM) .

- Los receptores P2X son canales iónicos activados por ATP involucrados en diversos procesos fisiológicos.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para Ro 0437626 no están ampliamente documentadas en la literatura disponible.

- Los métodos de producción industrial siguen siendo propietarios, limitando nuestro conocimiento de la síntesis a gran escala.

Análisis De Reacciones Químicas

- Es probable que Ro 0437626 experimente varias reacciones, incluida la oxidación, la reducción y la sustitución.

- Los reactivos y condiciones comunes no se informan explícitamente, pero la investigación adicional puede revelar detalles adicionales.

- Los productos principales que resultan de estas reacciones no están bien documentados.

Aplicaciones Científicas De Investigación

Cardiovascular Research

Ro 0437626 has been primarily studied for its potential applications in cardiovascular diseases. The P2X1 receptor plays a critical role in vascular smooth muscle contraction and platelet aggregation. By selectively inhibiting this receptor, this compound may help manage conditions such as hypertension and thrombosis, where modulation of purinergic signaling is beneficial .

Table 1: Summary of Cardiovascular Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Hypertension | Inhibition of vascular smooth muscle contraction | Reduced blood pressure |

| Thrombosis | Inhibition of platelet aggregation | Decreased risk of clot formation |

Infectious Diseases

Recent studies have highlighted the role of P2X1 antagonism in inhibiting HIV-1 replication. This compound has shown efficacy in blocking viral membrane fusion, thereby preventing the infection of host cells. This suggests a novel therapeutic avenue for combating HIV-1 through modulation of purinergic signaling pathways .

Table 2: Summary of Infectious Disease Applications

| Disease | Mechanism of Action | Potential Benefits |

|---|---|---|

| HIV-1 | Inhibition of viral membrane fusion | Reduced viral replication |

Mechanistic Insights

This compound operates primarily through its antagonistic effects on the P2X1 receptor, which is part of the purinergic signaling system involved in various physiological processes. Its selectivity (>30-fold over P2X2 and P2X3) minimizes off-target effects, making it a safer option for therapeutic use .

Research Findings

Studies utilizing this compound have provided insights into its interaction with cellular mechanisms:

- Inhibition Studies : In vitro assays demonstrated that pre-incubation with this compound significantly reduced HIV infection rates in target cells .

- Signal Pathway Modulation : Research has shown that this compound can alter downstream signaling pathways associated with inflammation and vascular function .

HIV Infection Inhibition

A notable study investigated the effects of this compound on HIV-infected MT4 cells. The results indicated a marked reduction in infection rates when cells were treated with the antagonist prior to viral exposure. This study underscores the potential for this compound as a therapeutic agent against HIV .

Cardiovascular Implications

Another case study focused on the effects of this compound in animal models exhibiting hypertension. The administration of this compound resulted in significant reductions in blood pressure and improved vascular function, highlighting its therapeutic promise in managing cardiovascular diseases .

Mecanismo De Acción

- El mecanismo de Ro 0437626 implica el bloqueo de los receptores P2X1.

- Estos receptores se expresan en plaquetas, células del músculo liso y neuronas.

- Al inhibir P2X1, this compound modula la señalización de calcio y las respuestas celulares posteriores .

Comparación Con Compuestos Similares

- La singularidad de Ro 0437626 radica en su selectividad para los receptores P2X1.

- Compuestos similares incluyen otros antagonistas del receptor P2X, pero ninguno coincide con su perfil específico.

Actividad Biológica

Ro 0437626 is a selective antagonist of the P2X1 purinergic receptor, primarily known for its role in modulating various physiological processes through purinergic signaling. The compound is characterized by its high selectivity for the P2X1 receptor with an IC50 value of approximately 3 μM, demonstrating over 30-fold selectivity against P2X2, P2X3, and P2X2/3 receptors, which have IC50 values greater than 100 μM .

Purinergic receptors, including P2X1, are ionotropic receptors activated by extracellular ATP. This compound inhibits the P2X1 receptor's function, thereby affecting calcium ion influx and subsequent cellular responses. This inhibition can influence various physiological processes such as vascular smooth muscle contraction and neurotransmitter release.

Selectivity Profile

The selectivity of this compound is crucial for its potential therapeutic applications. The following table summarizes the receptor affinities:

| Receptor Type | IC50 (μM) | Selectivity |

|---|---|---|

| P2X1 | 3 | High |

| P2X2 | >100 | Low |

| P2X3 | >100 | Low |

| P2X2/3 | >100 | Low |

This selectivity profile suggests that this compound may be used to target specific pathways mediated by the P2X1 receptor without significantly affecting other purinergic signaling pathways.

Case Studies and Research Findings

-

Pain Modulation :

Research indicates that antagonism of the P2X1 receptor can alleviate pain responses in models of inflammatory and neuropathic pain. Studies have shown that administration of this compound reduces mechanical allodynia in animal models, suggesting a potential role in pain management . -

Vascular Function :

In vitro studies demonstrate that this compound can inhibit ATP-induced contractions in vascular smooth muscle tissues. This effect highlights its potential application in treating conditions related to vascular dysfunction, such as hypertension . -

Neurotransmitter Release :

This compound has been shown to affect neurotransmitter release in neuronal cultures, indicating its role in modulating synaptic transmission. This could have implications for neurological disorders where purinergic signaling is disrupted .

Potential Therapeutic Applications

Given its biological activity and selectivity, this compound may have therapeutic applications in several areas:

- Pain Management : Targeting chronic pain conditions through selective inhibition of P2X1 receptors.

- Cardiovascular Diseases : Modulating vascular tone and improving endothelial function.

- Neurological Disorders : Addressing synaptic dysfunction associated with various neurodegenerative diseases.

Propiedades

IUPAC Name |

N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O4S/c33-23(17-10-11-17)24(34)21(12-16-6-2-1-3-7-16)31-26(35)22(13-18-14-37-15-28-18)32-27(36)25-29-19-8-4-5-9-20(19)30-25/h4-5,8-9,14-17,21-24,33-34H,1-3,6-7,10-13H2,(H,29,30)(H,31,35)(H,32,36)/t21-,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRSGCIIDRWHCD-UARRHKHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(C(C2CC2)O)O)NC(=O)C(CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H]([C@H]([C@H](C2CC2)O)O)NC(=O)[C@@H](CC3=CSC=N3)NC(=O)C4=NC5=CC=CC=C5N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470221 | |

| Record name | N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134362-79-1 | |

| Record name | N-[(2R)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-1H-benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.